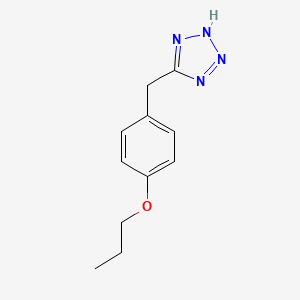

![molecular formula C10H15N7OS B5504854 5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)

5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds often involves the strategic assembly of the oxadiazole ring, typically through the cyclization of hydrazides with various carbon disulfide or carbonyl compounds. A notable method for synthesizing similar structures involves the reaction of ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates to produce thiazoles, which are further functionalized to obtain the desired derivatives (Paepke et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including our compound of interest, typically features a heterocyclic ring containing oxygen and nitrogen atoms, contributing to its unique electronic and physical properties. X-ray diffraction studies confirm the structures of these compounds, revealing their molecular configurations and intermolecular interactions, such as hydrogen bonding and π-interactions (Zhu et al., 2021).

Chemical Reactions and Properties

1,3,4-Oxadiazoles engage in a variety of chemical reactions, including cycloadditions, which are crucial for the synthesis of spirocyclic and polycyclic derivatives. These reactions are often facilitated by sonochemical generation of reactive intermediates, demonstrating the versatility of oxadiazoles in synthetic chemistry (Gebert et al., 2003).

科学的研究の応用

Antimicrobial and Antifungal Applications

Compounds within the oxadiazole and tetrazole families have shown significant antimicrobial and antifungal activities. For instance, novel oxadiazole derivatives synthesized from carbazole derivatives have been evaluated for their antibacterial and antifungal activities, with some showing significant effects against various strains (Sharma, Kumar, & Pathak, 2014). Another study focused on the synthesis of oxadiazole-thione Mannich bases, highlighting their promising antifungal activity against human pathogenic fungal strains (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Anticancer Properties

Research has also been conducted on the anti-proliferative activity of oxadiazole derivatives, demonstrating their potential in cancer treatment. One study reported cytotoxic activity against several human tumor cell lines, indicating the therapeutic potential of these compounds in oncology (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

作用機序

特性

IUPAC Name |

5-cyclobutyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7OS/c1-17-10(14-15-16-17)19-6-5-11-9-13-12-8(18-9)7-3-2-4-7/h7H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSMWUZSCHMZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCCNC2=NN=C(O2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)

![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)

![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)

![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)